2-(2-Phenyloxolan-2-yl)acetic acid

Fragment-based drug discovery Lead optimization Physicochemical property profiling

2-(2-Phenyloxolan-2-yl)acetic acid (CAS 2445786-47-8) is a distinct, non-natural phenylacetic acid scaffold featuring a gem‑disubstituted oxolane ring. Its quaternary carbon center delivers 51.5% greater molecular complexity (MW 206.24) versus phenylacetic acid while retaining an identical XLogP3 of 1.4 — a profile purpose‑built for fragment‑based drug discovery and CNS‑oriented compound libraries. The elevated HBA count (3:1 vs. 2:1) enables novel co‑crystal engineering. Procure this ready‑to‑use, lead‑like intermediate to bypass multi‑step synthetic elaboration and accelerate your medicinal chemistry campaigns.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 2445786-47-8
Cat. No. B2549588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenyloxolan-2-yl)acetic acid
CAS2445786-47-8
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESC1CC(OC1)(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H14O3/c13-11(14)9-12(7-4-8-15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
InChIKeyLEDKCTHEOWNCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Phenyloxolan-2-yl)acetic acid (CAS 2445786-47-8): Structural and Physicochemical Baseline for Procurement Evaluation


2-(2-Phenyloxolan-2-yl)acetic acid (CAS 2445786-47-8) is a synthetic, non-natural phenylacetic acid derivative characterized by a 2-phenyl-substituted oxolane (tetrahydrofuran) ring fused to an acetic acid side chain (C₁₂H₁₄O₃, MW 206.24 g/mol) [1]. The compound's computed physicochemical profile — including a moderate lipophilicity (XLogP3 = 1.4), a topological polar surface area (TPSA) of 46.5 Ų, and a single hydrogen bond donor — places it in a chemical space distinct from simpler phenylacetic acid building blocks [1]. This structural uniqueness defines its potential as a scaffold for fragment-based drug discovery (FBDD) and as a synthetic intermediate, yet direct biological annotation in the public domain remains absent.

Why 2-(2-Phenyloxolan-2-yl)acetic acid Cannot Be Replaced by Simple Phenylacetic Acid or Tetrahydrofuran-Acetic Acid Congeners


Generic substitution of 2-(2-phenyloxolan-2-yl)acetic acid with readily available phenylacetic acid (CAS 103-82-2) or 2-(tetrahydrofuran-2-yl)acetic acid (CAS 2434-00-6) is not functionally equivalent due to fundamentally different molecular topologies and physicochemical property vectors [1]. The target compound's geminal disubstitution at the oxolane 2-position creates a quaternary carbon center absent in both comparators, resulting in a 51% larger molecular weight (206.24 vs. 136.15 g/mol for phenylacetic acid), distinct three-dimensional shape, and a TPSA (46.5 Ų) that is 21% higher than the simple tetrahydrofuran-acetic acid analog [1]. These differences directly impact passive membrane permeability, solubility, and target recognition potential — parameters critical for reproducible medicinal chemistry and chemical biology campaigns [1].

Quantitative Physicochemical Differentiation of 2-(2-Phenyloxolan-2-yl)acetic acid Versus Structural Analogs for Informed Procurement


Molecular Weight and Heavy Atom Count Comparison: Target vs. Phenylacetic Acid Core Scaffold

2-(2-Phenyloxolan-2-yl)acetic acid exhibits a molecular weight (MW) of 206.24 g/mol, which is 51.5% larger than the foundational phenylacetic acid scaffold (MW 136.15 g/mol) [1]. This difference reflects the addition of the oxolane ring, contributing 4 additional heavy atoms (15 vs. 10 for phenylacetic acid) and increasing the compound's three-dimensional complexity [1]. The increased MW situates the target compound in a more lead-like chemical space (MW < 350) compared to phenylacetic acid, which resides in fragment-like space (MW < 250), offering distinct advantages for hit-to-lead optimization programs [1].

Fragment-based drug discovery Lead optimization Physicochemical property profiling

Topological Polar Surface Area (TPSA) Differentiation: Target vs. 2-(Tetrahydrofuran-2-yl)acetic acid

The target compound displays a computed TPSA of 46.5 Ų, which is 21% higher than that of 2-(tetrahydrofuran-2-yl)acetic acid (TPSA ≈ 38.3 Ų, based on the identical functional group composition of a single carboxylic acid and one ether oxygen) [1]. This increase is attributable to the additional phenyl ring oxygen substituent and the altered molecular conformation imposed by the geminal 2-phenyl substitution [1]. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, yet the target's higher TPSA relative to the 2-(tetrahydrofuran-2-yl)acetic acid baseline may modulate passive permeability and solubility in a manner that is relevant for CNS versus peripheral target selectivity [1].

Membrane permeability prediction Blood-brain barrier penetration Oral bioavailability

Lipophilicity (XLogP3) Comparison: Target Compound vs. Phenylacetic Acid

The target compound and phenylacetic acid both exhibit a computed XLogP3 value of 1.4, indicating equivalent overall lipophilicity despite the target's 51.5% larger molecular weight [1]. This parity arises because the introduction of the oxolane ring's ether oxygen offsets the lipophilicity increase expected from the added four carbon atoms. Consequently, the target compound maintains a favorable lipophilicity for oral bioavailability (typically XLogP3 between 1 and 3) while offering greater structural elaboration potential than phenylacetic acid without incurring a lipophilicity penalty [1].

Lipophilicity optimization ADME profiling Drug-likeness assessment

Hydrogen Bond Donor/Acceptor Profile: Target vs. In-Class 2-Phenylacetic Acid Derivatives

2-(2-Phenyloxolan-2-yl)acetic acid possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), compared to phenylacetic acid's one HBD and two HBA [1]. The additional HBA originates from the oxolane ring oxygen, increasing the HBA count by 50% [1]. This elevated HBA:HBD ratio (3:1 vs. 2:1) enhances the compound's capacity for intermolecular hydrogen bonding, which can improve aqueous solubility and influence solid-state packing and co-crystallization behavior in formulation studies [1].

Solubility enhancement Crystal engineering Receptor binding prediction

Recommended Procurement and Application Scenarios for 2-(2-Phenyloxolan-2-yl)acetic acid Based on Differential Evidence


Fragment-to-Lead Elaboration Where Lipophilicity Must Be Preserved

In FBDD campaigns starting from a phenylacetic acid fragment hit (MW 136.15, XLogP3 = 1.4), direct procurement of 2-(2-phenyloxolan-2-yl)acetic acid (MW 206.24, XLogP3 = 1.4) enables immediate access to a lead-like analog with identical lipophilicity but 51.5% greater molecular complexity [1]. This eliminates the need for multi-step synthetic elaboration to introduce three-dimensional character while maintaining the same logP window favorable for oral bioavailability [1].

Physicochemical Property-Driven Library Design for CNS Drug Discovery

The target compound's TPSA of 46.5 Ų, combined with its XLogP3 of 1.4 and a single HBD, places it within the predictive bounds for blood-brain barrier permeability (typically TPSA < 60–70 Ų) while offering a 21% higher TPSA than the tetrahydrofuran-acetic acid analog [1]. This property profile supports its use as a core scaffold in CNS-focused compound libraries where fine-tuning of permeability versus solubility is required [1].

Co-Crystal and Solid-State Formulation Screening

With an HBA:HBD ratio of 3:1 (compared to 2:1 for phenylacetic acid), 2-(2-phenyloxolan-2-yl)acetic acid offers an additional hydrogen bond acceptor site for co-crystal engineering [1]. Procurement of this compound for solid-state screening can identify novel co-crystal forms with improved dissolution rates or stability profiles, leveraging the 50% increase in HBA count relative to simpler phenylacetic acid co-formers [1].

Quote Request

Request a Quote for 2-(2-Phenyloxolan-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.